molecular formula C13H21N B14691210 N,N-Dimethyl-beta-propylphenethylamine CAS No. 33132-65-9

N,N-Dimethyl-beta-propylphenethylamine

Cat. No.: B14691210
CAS No.: 33132-65-9
M. Wt: 191.31 g/mol
InChI Key: RHVNWLPXOJLLRK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-β-propylphenethylamine (CAS: 33132-65-9) is a synthetic amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . Structurally, it consists of a phenethylamine backbone substituted with a dimethylamino group at the β-position and a propyl chain (Figure 1). This compound is primarily used in research settings, though its specific pharmacological or industrial applications remain understudied.

Properties

CAS No.

33132-65-9

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3

InChI Key

RHVNWLPXOJLLRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.

    N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.

Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenethylamine derivatives.

Mechanism of Action

N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of N,N-Dimethyl-β-propylphenethylamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N,N-Dimethyl-β-propylphenethylamine 33132-65-9 C₁₃H₂₁N 191.31 β-dimethylamino, propyl chain
N-Methyl-2-(1,3-diphenyl)propylamine Not provided C₁₆H₁₉N 225.34 Diphenylpropyl, N-methyl
Benzphetamine hydrochloride 15686-71-8 C₁₇H₂₁N·HCl 275.82 N-benzyl, α-methyl, phenethylamine core
2-(N,N-Dimethylamino)ethyl chloride 107-99-3 C₄H₁₀ClN 107.58 Chloroethyl, dimethylamino

Notes:

  • N,N-Dimethyl-β-propylphenethylamine distinguishes itself with a propyl chain at the β-position, enhancing lipophilicity compared to shorter-chain analogs .
  • Benzphetamine hydrochloride features a benzyl group and α-methyl substitution, increasing molecular weight and altering receptor binding profiles .
  • 2-(N,N-Dimethylamino)ethyl chloride is a smaller molecule with a chlorine substituent, often used as a precursor in organic synthesis .

Pharmacological and Functional Differences

  • Lipophilicity and Bioavailability: The propyl chain in N,N-Dimethyl-β-propylphenethylamine likely enhances membrane permeability compared to 2-(N,N-Dimethylamino)ethyl chloride, which lacks aromaticity .
  • Receptor Interactions : Benzphetamine , a Schedule III controlled substance, acts as a CNS stimulant due to its structural similarity to amphetamine. In contrast, N,N-Dimethyl-β-propylphenethylamine lacks documented stimulant properties, possibly due to steric hindrance from the propyl group .

Data Table: Structural and Functional Overview

Parameter N,N-Dimethyl-β-propylphenethylamine Benzphetamine 2-(N,N-Dimethylamino)ethyl chloride
Aromatic Substituents Phenyl ring Benzyl + phenyl rings None
Ionization at pH 7.4 Likely protonated Protonated (amine group) Chloride counterion
Reported Use Research chemical CNS stimulant (clinical) Synthetic intermediate
Regulatory Status Unregulated Schedule III (US) Precursor monitoring

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